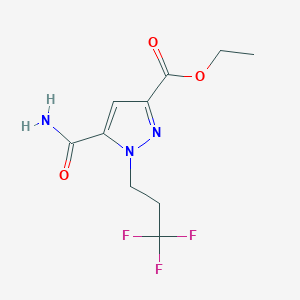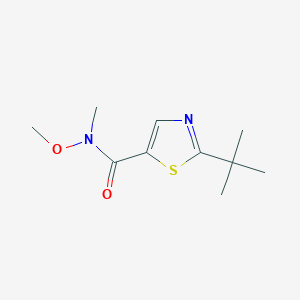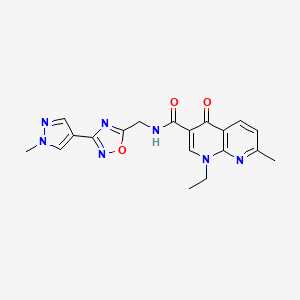
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate, also known as EFPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EFPC is a pyrazole derivative that has been synthesized using a variety of methods.
作用机制
The mechanism of action of Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. This compound has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity of this compound and its long-term effects on human health. Overall, this compound is a promising compound with potential applications in various fields of scientific research.
合成方法
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has been synthesized using various methods, including the reaction of 3,3,3-trifluoropropylhydrazine with ethyl 5-formyl-1H-pyrazole-3-carboxylate, followed by the addition of ammonium acetate. Another method involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 3,3,3-trifluoropropyl isocyanate. The synthesis of this compound is a complex process that requires careful attention to detail.
科学研究应用
Ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. Additionally, this compound has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
ethyl 5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O3/c1-2-19-9(18)6-5-7(8(14)17)16(15-6)4-3-10(11,12)13/h5H,2-4H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZKSQBRYMDPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)N)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)
![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)


![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)


![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

